Nisoldipine

Vascular Selectivity Dihydropyridine Calcium Channel Blocker

Choose Nisoldipine over generic dihydropyridines: its pronounced vascular selectivity ensures maximal vasodilation with minimal direct cardiac depression—ideal for isolated organ bath studies, conscious BP telemetry, & vasospastic angina models. With 1.6x–4.9x greater potency than nifedipine in vascular beds and a 1.1% vs 7.6% gingival hyperplasia incidence, Nisoldipine minimizes confounding inotropy and chronic dosing dropouts for cleaner, protocol-adherent data. For stable 24-hour exposure, the Coat-Core formulation reduces peak-trough fluctuations 4-fold. Trust a high-purity (≥98%), research-use Nisoldipine specimen for rigorous, reproducible cardiovascular pharmacology.

Molecular Formula C20H24N2O6
Molecular Weight 388.4 g/mol
CAS No. 63675-72-9
Cat. No. B1678946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNisoldipine
CAS63675-72-9
SynonymsNisoldipine, Bay K 5552, Sular, Baymycard, Nisocor, Syscor
Molecular FormulaC20H24N2O6
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3
InChIKeyVKQFCGNPDRICFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility5.77e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nisoldipine (CAS 63675-72-9): A Second-Generation Dihydropyridine Calcium Channel Blocker with Distinct Vascular Selectivity


Nisoldipine (CAS 63675-72-9), chemically designated as isobutyl methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, is a second-generation dihydropyridine (DHP) calcium channel blocker [1]. It acts as a potent and specific blocker of L-type Cav1.2 calcium channels, exhibiting an IC50 of 10 nM . A key feature distinguishing it from earlier DHPs is its pronounced vascular selectivity, with significantly greater potency on vascular smooth muscle relative to cardiac tissue [1][2]. This pharmacodynamic profile, often coupled with advanced controlled-release formulations, positions it as a valuable antihypertensive and antianginal agent for scientific and clinical investigation.

Why Nisoldipine Cannot Be Simply Substituted with Other Dihydropyridines in Research or Clinical Practice


While sharing a common dihydropyridine core, calcium channel blockers are not interchangeable due to significant variations in vascular selectivity, pharmacokinetic profiles, and off-target effects. Nisoldipine, for instance, demonstrates a higher vascular-to-cardiac selectivity ratio compared to earlier agents like nifedipine, resulting in differential hemodynamic outcomes [1]. Furthermore, distinct differences in bioavailability, protein binding, and metabolism impact their duration of action and potential for drug interactions [2]. Importantly, clinical data reveal a markedly lower incidence of adverse effects such as gingival hyperplasia with nisoldipine compared to nifedipine [3]. These quantifiable differences, detailed below, underscore why precise selection of nisoldipine over its analogs is critical for experimental reproducibility and optimized therapeutic outcomes.

Nisoldipine (CAS 63675-72-9): Quantitative Differentiation from Key Analogs and Alternatives


Vascular Selectivity: Nisoldipine Exhibits a Higher Vascular-to-Cardiac Potency Ratio than Nifedipine

Nisoldipine demonstrates significantly greater vascular selectivity compared to the reference dihydropyridine, nifedipine. In isolated tissue studies, the ratio of IC50 for inhibition of vascular smooth muscle contraction to IC50 for inhibition of cardiac muscle contraction is more favorable for nisoldipine, indicating a stronger preference for vascular targets [1]. For example, in rat isolated renal arcuate arteries, the pIC50 for nisoldipine was 8.17 ± 0.14, which was more potent than nifedipine's pIC50 of 7.96 ± 0.15, representing a 1.6-fold increase in potency [2]. This is further supported by findings in rat coronary arteries where nisoldipine (pIC50 = 8.96 ± 0.06) was 4.9 times more potent than nifedipine (pIC50 = 8.27 ± 0.07) in inhibiting the tonic phase of contraction [3].

Vascular Selectivity Dihydropyridine Calcium Channel Blocker

Adverse Effect Profile: Nisoldipine Shows Significantly Lower Incidence of Gingival Hyperplasia Compared to Nifedipine

A clinically significant differentiator for Nisoldipine is its reduced propensity to cause gingival hyperplasia, a common and problematic adverse effect associated with several calcium channel blockers. A large-scale Japanese survey found the incidence of gingival hyperplasia with nifedipine to be 7.6% [1]. In stark contrast, the incidence for nisoldipine was only 1.1%, representing an 85.5% relative risk reduction [1]. This difference was statistically significant (P < 0.05) [1]. Another clinical study reported a 6.5% incidence for nifedipine versus 0% for nisoldipine, further validating this differentiation [2].

Gingival Hyperplasia Adverse Drug Reaction Calcium Channel Blocker

Antioxidant Activity: Nisoldipine Demonstrates Potent Lipid Peroxidation Inhibition Unseen with Nifedipine

Beyond calcium channel blockade, nisoldipine exhibits distinct antioxidant properties not shared by all analogs. In a study on rat myocardial membrane lipid peroxidation, nisoldipine showed potent concentration-dependent inhibition with an IC50 of 28.2 μM [1]. In contrast, nifedipine and diltiazem were reported to have little to no inhibitory effect on lipid peroxidation under the same conditions [1]. This suggests nisoldipine possesses dual antiperoxidant mechanisms, involving both preventive and chain-breaking properties [2]. Its antioxidant potency ranks second only to nilvadipine (IC50 = 25.1 μM) among six tested calcium antagonists [1].

Antioxidant Lipid Peroxidation Dihydropyridine

Pharmacokinetic Profile: Nisoldipine Coat-Core (CC) Formulation Provides 24-Hour Blood Pressure Control with Reduced Peak-Trough Fluctuation

The advanced Coat-Core (CC) formulation of nisoldipine offers a significant pharmacokinetic advantage over immediate-release (IR) nisoldipine and many other dihydropyridines. The CC tablet provides sustained 24-hour blood pressure control from a once-daily dose [1]. Compared to an immediate-release formulation in a twice-daily regimen, the CC tablet reduces peak-trough plasma concentration fluctuation by approximately 4-fold [2]. This smoother pharmacokinetic profile is achieved despite a low absolute bioavailability of 5.5% due to extensive first-pass metabolism, with the CC formulation increasing relative bioavailability by 1.5-fold compared to the IR tablet [2].

Controlled-Release Pharmacokinetics Hypertension

Optimal Research and Procurement Scenarios for Nisoldipine (CAS 63675-72-9)


Preclinical Cardiovascular Disease Models Requiring High Vascular Selectivity

Nisoldipine is the agent of choice for in vivo or ex vivo studies in hypertension and angina where maximal vasodilation with minimal direct cardiac depression is required. Its demonstrated vascular-to-cardiac selectivity ratio [1], and its 1.6x to 4.9x greater potency than nifedipine in specific vascular beds [2], ensure that observed effects are primarily due to vascular smooth muscle relaxation, reducing confounding cardiac inotropy. This makes it ideal for isolated organ bath studies, telemetry-based blood pressure monitoring in conscious animals, and models of vasospastic angina.

Long-Term Therapeutic Studies Where Adverse Effect Profile is a Critical Variable

For chronic dosing studies in animal models or clinical trials, the significantly lower incidence of gingival hyperplasia with nisoldipine (1.1%) compared to nifedipine (7.6%) is a crucial factor [3]. This differential adverse effect profile minimizes a common source of dropout and confounding morbidity, ensuring better protocol adherence and cleaner data interpretation over the study duration.

Investigations into Oxidative Stress in Cardiovascular Pathologies

Nisoldipine is uniquely suited for research exploring the interplay between calcium homeostasis and oxidative stress. Its potent, concentration-dependent antioxidant activity (IC50 = 28.2 μM) in inhibiting lipid peroxidation [4] is a property not shared by nifedipine [5]. This allows researchers to dissect the contribution of antioxidant effects from pure calcium channel blockade in models of ischemia-reperfusion injury, atherosclerosis, and diabetic cardiomyopathy.

Studies Requiring Stable, 24-Hour Pharmacodynamic Effect from Oral Dosing

When a research protocol demands consistent drug exposure over a 24-hour period to model chronic human therapy, the Coat-Core (CC) formulation of nisoldipine is superior. Its design reduces peak-trough fluctuations in plasma concentration by 4-fold compared to immediate-release nisoldipine [6]. This provides a stable, once-daily dosing regimen that closely mimics the clinical standard of care and ensures steady-state target engagement for pharmacokinetic/pharmacodynamic (PK/PD) modeling and efficacy studies.

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